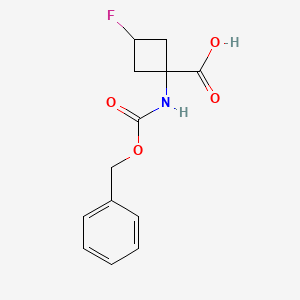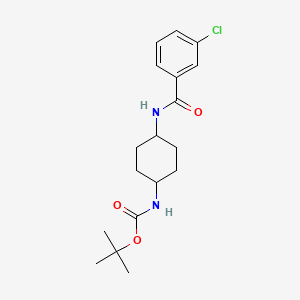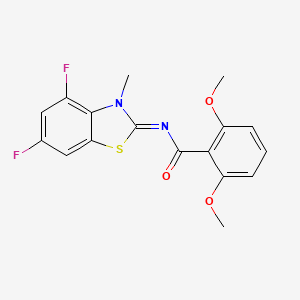
3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid, also known as Fmoc-3-F-CBZ, is a compound that has gained significant attention in the field of medicinal chemistry. This compound is used as a key intermediate in the synthesis of various biologically active molecules, including peptides and peptidomimetics.
作用機序
The mechanism of action of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is not well understood. However, it is believed that this compound acts as a substrate for enzymes, which cleave the Fmoc protecting group to expose the amine group. This amine group can then react with other molecules to form the desired peptide or peptidomimetic.
Biochemical and Physiological Effects:
3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid does not have any direct biochemical or physiological effects. However, the peptides and peptidomimetics synthesized using this compound can have a wide range of biological activities, including enzyme inhibition, receptor activation, and modulation of cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid in lab experiments is its ease of use and high yield of synthesis. This compound is also relatively inexpensive and readily available from commercial sources. However, one limitation of using 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is that it requires specialized equipment and expertise to handle and synthesize. Additionally, the synthesis of peptides and peptidomimetics using this compound can be time-consuming and require multiple steps.
将来の方向性
There are several future directions for the use of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid in medicinal chemistry. One area of interest is the synthesis of peptide-based drugs that can be used to treat various diseases, such as cancer and diabetes. Another area of interest is the development of new synthetic methods that can improve the yield and efficiency of peptide synthesis using 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid. Additionally, the use of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid in the synthesis of peptidomimetics that can mimic the structure and function of natural peptides is an area of active research.
合成法
The synthesis of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid involves the reaction of 3-fluorocyclobutanecarboxylic acid with Fmoc-protected amine in the presence of a coupling reagent. The reaction is carried out under mild conditions and yields a white crystalline product, which can be purified by column chromatography. The overall yield of the synthesis is approximately 70%.
科学的研究の応用
3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is widely used in the synthesis of various biologically active molecules, including peptides and peptidomimetics. This compound is particularly useful in the synthesis of peptides that contain non-natural amino acids, which can be used to modulate the biological activity of the peptide. 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is also used in the synthesis of peptide-based drugs, such as enzyme inhibitors and receptor agonists.
特性
IUPAC Name |
3-fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4/c14-10-6-13(7-10,11(16)17)15-12(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDZWNONLXCOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2709233.png)

![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide](/img/structure/B2709237.png)
![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)

![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)

![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)
![N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2709253.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2709255.png)